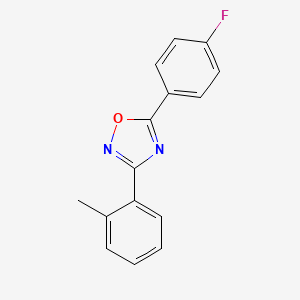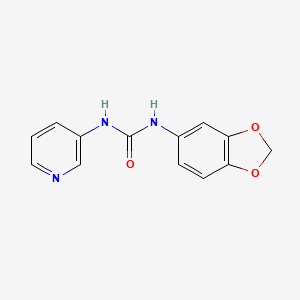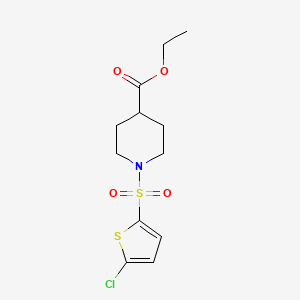![molecular formula C16H16N2O2S B5817754 2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5817754.png)
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H16N2O2S. This compound is known for its unique chemical structure, which includes a methoxy group, a methylphenyl group, and a carbamothioyl group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3-methylphenyl isothiocyanate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamothioyl group can be reduced to form a thiol or an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Products include 2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzylamine or 2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzylthiol.
Substitution: Products depend on the nucleophile used, such as 2-ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .
Vergleich Mit ähnlichen Verbindungen
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide: Similar structure but with a different position of the methyl group on the phenyl ring.
2-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide: Similar structure but with the methyl group on the para position of the phenyl ring.
2-methoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents .
Eigenschaften
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-5-7-12(10-11)17-16(21)18-15(19)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCMLLZOTMTQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![N'-ethyl-N'-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5817688.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)

![4'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B5817726.png)
![1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5817732.png)




![N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5817775.png)
